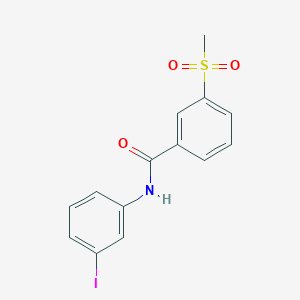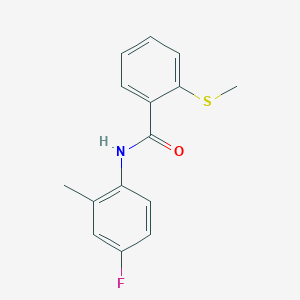
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone, also known as DIM-DMT, is a synthetic compound that belongs to the family of tryptamines. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves its binding to the serotonin receptor 5-HT2A, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects the perception of sensory stimuli, mood, and cognition.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to altered perception and mood. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of serotonin on the brain. It also has a relatively long half-life, which allows for longer experiments. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting.
Orientations Futures
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the effects of serotonin on the brain. Further research is needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves the reaction of 2,5-dimethoxybenzaldehyde with indole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with methyl iodide to form the final product, 2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the effects of serotonin on the brain.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-13-7-8-16(21-2)14(11-13)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVOBKHOAGHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)
![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)


![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)


![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)
